1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea
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Overview
Description
1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is a complex organic compound that features a naphthalene moiety, a pyrrolidinone ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.
Synthesis of the Pyridin-4-ylmethyl Intermediate: This step involves the reaction of 2-(2-oxopyrrolidin-1-yl)pyridine with a suitable alkylating agent.
Coupling Reaction: The final step involves the coupling of the two intermediates using a urea-forming reagent such as phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted ureas.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea: Similar structure but with a different position of the pyridine ring.
1-[(Naphthalen-2-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea: Similar structure but with a different position of the naphthalene ring.
Uniqueness
1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is unique due to its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-9-4-12-26(21)20-13-16(10-11-23-20)14-24-22(28)25-15-18-7-3-6-17-5-1-2-8-19(17)18/h1-3,5-8,10-11,13H,4,9,12,14-15H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBPXZFCVMINCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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